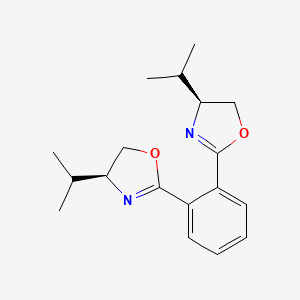![molecular formula C30H40P2 B12877172 2,2'-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12877172.png)
2,2'-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bis(9-phosphabicyclo[331]nonan-9-ylmethyl)-1,1’-biphenyl is a complex organophosphorus compound characterized by its unique structure, which includes two phosphabicyclo[331]nonane groups attached to a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1’-biphenyl typically involves the reaction of 9-phosphabicyclo[3.3.1]nonane with a biphenyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Specific details on the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The phosphorus atoms in the compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions where one of the groups attached to the phosphorus atom is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphines with different functional groups.
Aplicaciones Científicas De Investigación
2,2’-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2,2’-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1’-biphenyl involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-biphenyl: Another biphenyl-based phosphine ligand.
1,1’-Bis(diphenylphosphino)ferrocene: A ferrocene-based phosphine ligand.
Uniqueness
2,2’-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1’-biphenyl is unique due to its bicyclic phosphine groups, which provide distinct steric and electronic properties compared to other phosphine ligands. This uniqueness can enhance its performance in specific catalytic applications.
Propiedades
Fórmula molecular |
C30H40P2 |
|---|---|
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
9-[[2-[2-(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)phenyl]phenyl]methyl]-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C30H40P2/c1-3-19-29(23(9-1)21-31-25-11-5-12-26(31)14-6-13-25)30-20-4-2-10-24(30)22-32-27-15-7-16-28(32)18-8-17-27/h1-4,9-10,19-20,25-28H,5-8,11-18,21-22H2 |
Clave InChI |
AWEADTTYKYTIEH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCCC(C1)P2CC3=CC=CC=C3C4=CC=CC=C4CP5C6CCCC5CCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Bromobenzo[d]oxazol-2-yl)methanol](/img/structure/B12877089.png)

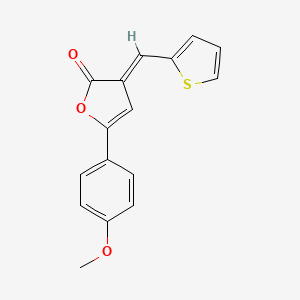

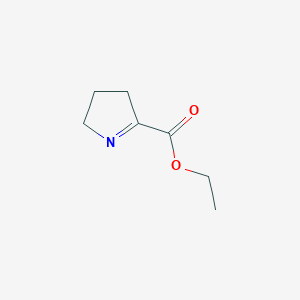
![Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate](/img/structure/B12877130.png)
![2-(Bromomethyl)-4-methoxybenzo[d]oxazole](/img/structure/B12877131.png)

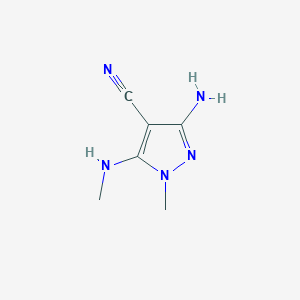
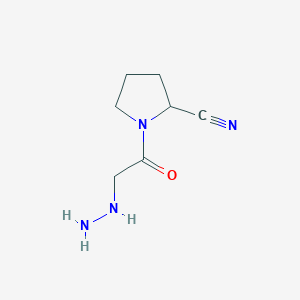
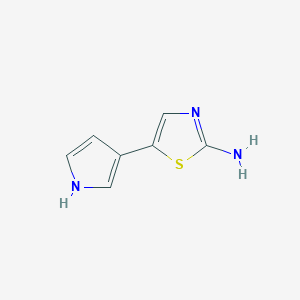
![2-(Bromomethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12877163.png)
